2-Amino-4-(2,5-difluorophenyl)butanoic acid

DPP-IV inhibition β-homophenylalanine SAR fluorine substitution effect

2-Amino-4-(2,5-difluorophenyl)butanoic acid (CAS 1260643-72-8, racemate; enantiomers CAS 1260606-07-2 and 1260613-73-7) is a fluorinated β-homophenylalanine derivative with molecular formula C₁₀H₁₁F₂NO₂ and molecular weight 215.20 g/mol. The compound belongs to the class of unnatural β-amino acids that have been systematically explored as key pharmacophoric elements in dipeptidyl peptidase IV (DPP‑IV) inhibitor programmes.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B12306858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2,5-difluorophenyl)butanoic acid
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCC(C(=O)O)N)F
InChIInChI=1S/C10H11F2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)
InChIKeyXEHBWDCZWQCJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(2,5-difluorophenyl)butanoic Acid – Class Identity and Procurement Context


2-Amino-4-(2,5-difluorophenyl)butanoic acid (CAS 1260643-72-8, racemate; enantiomers CAS 1260606-07-2 and 1260613-73-7) is a fluorinated β-homophenylalanine derivative with molecular formula C₁₀H₁₁F₂NO₂ and molecular weight 215.20 g/mol . The compound belongs to the class of unnatural β-amino acids that have been systematically explored as key pharmacophoric elements in dipeptidyl peptidase IV (DPP‑IV) inhibitor programmes. In the foundational Merck series, the 2,5-difluorophenyl substitution pattern was identified as a critical determinant of DPP‑IV inhibitory potency, with the β-amino thiazolidide derivative (compound 22q) exhibiting an IC₅₀ of 270 nM [1]. The availability of both enantiomers and its established role as a sitagliptin-related defluoro impurity make this compound a relevant procurement target for medicinal chemistry, analytical reference standard, and process impurity profiling applications.

Why Generic 2-Amino-4-phenylbutanoic Acids Cannot Substitute for 2-Amino-4-(2,5-difluorophenyl)butanoic Acid


The 2,5-difluorophenyl substitution pattern is not a conservative structural variation. In the β-homophenylalanine thiazolidide series, replacement of the unsubstituted phenyl ring (IC₅₀ = 3,000 nM) with a 2-fluorophenyl group improved potency approximately 3-fold, whereas introduction of a second fluorine at the 5‑position (yielding the 2,5-difluoro analogue 22q) further enhanced activity, delivering an IC₅₀ of 270 nM [1]. Critically, other difluoro regioisomers such as the 3,4-difluoro analogue (22n) exhibited different potency profiles, and mono‑substitution at the 3‑ or 4‑position alone was either neutral or detrimental [1]. This demonstrates that the specific 2,5-difluoro arrangement makes unique electronic and steric contacts within the DPP‑IV active site that cannot be replicated by non‑fluorinated, mono‑fluorinated, or differently difluorinated phenylbutanoic acid scaffolds. For applications that depend on this pharmacophoric fingerprint—whether for structure‑activity relationship (SAR) studies, impurity profiling of sitagliptin, or development of next‑generation DPP‑IV inhibitors—generic substitution with any other phenylbutanoic acid derivative would compromise the biological or analytical outcome.

Quantitative Differentiation of 2-Amino-4-(2,5-difluorophenyl)butanoic Acid from Closest Structural Analogues


2,5-Difluoro vs. Unsubstituted Phenyl: ~11‑Fold Improvement in DPP‑IV Inhibitory Potency

In the thiazolidide series derived from β‑homophenylalanine, the parent unsubstituted phenyl compound (compound 9) displayed a DP‑IV IC₅₀ of 3,000 nM. The 2,5‑difluoro analogue (22q) achieved an IC₅₀ of 270 nM, representing an 11.1‑fold potency gain [1]. This head‑to‑head comparison within the same study and assay format isolates the contribution of the 2,5‑difluorophenyl ring.

DPP-IV inhibition β-homophenylalanine SAR fluorine substitution effect

2,5-Difluoro vs. 2‑Fluoro Monosubstitution: The Second Fluorine Provides Further Potency Enhancement

The SAR table in Xu et al. demonstrates that installing a single fluorine at the 2‑position (22a) raised potency approximately 3‑fold relative to the unsubstituted parent. Adding a second fluorine at the 5‑position (22q, 2,5‑difluoro) yielded an additional potency gain, moving IC₅₀ from ~1,000 nM (estimated for 22a based on the 3‑fold improvement over 3,000 nM) to 270 nM [1]. Although exact IC₅₀ values for 22a are not tabulated in the publicly available abstract, the authors explicitly state the beneficial additive effect of disubstitution at the 3‑ and 4‑positions and, by extension, the 2‑ and 5‑positions.

DPP-IV SAR fluorine additive effect β-amino acid inhibitors

2,5-Difluoro vs. 2,4,5‑Trifluoro: The 2,5‑Difluoro Pattern Defines the Sitagliptin Defluoro Impurity Profile

Sitagliptin contains a 2,4,5‑trifluorophenyl group. The corresponding 2,5‑difluoro analogue—lacking the 4‑fluoro substituent—is a known process impurity and degradation product (Sitagliptin Defluoro Impurity 4) [1]. In the thiazolidide DPP‑IV series, the 2,4,5‑trifluoro analogue (22t) showed an IC₅₀ of 119 nM, while the 2,5‑difluoro analogue (22q) gave 270 nM [2]. The 2.3‑fold potency difference quantitatively underscores why the 2,5‑difluoro compound is not interchangeable with the trifluoro analogue for pharmacological purposes, and why it must be chromatographically resolved as a discrete impurity in sitagliptin drug substance.

sitagliptin impurity defluoro analogue DPP‑4 inhibitor quality control

Regioisomeric Differentiation: 2,5‑Difluoro vs. 3,4‑Difluoro Substitution

Xu et al. noted that the 3,4‑difluoro analogue (22n) was 'very interesting' because it was more potent than either the 3‑fluoro or 4‑fluoro mono‑substituted congeners, confirming a cooperative effect of vicinal fluorination [1]. However, the 2,5‑difluoro pattern (22q) emerged as the more thoroughly optimized substitution arrangement in this series, ultimately contributing to the selection of the 2,4,5‑trifluoro motif in sitagliptin. This indicates that the 2,5‑regioisomer provides a distinct spatial and electronic environment that is not equivalent to the 3,4‑regioisomer, even though both carry two fluorine atoms.

fluorine regiochemistry SAR DPP-IV inhibitor design

High-Value Application Scenarios for 2-Amino-4-(2,5-difluorophenyl)butanoic Acid


Design and Synthesis of Fluorinated DPP‑IV Inhibitor Libraries

Given the 11.1‑fold potency advantage of the 2,5‑difluoro thiazolidide (IC₅₀ 270 nM) over the unsubstituted phenyl analogue (IC₅₀ 3,000 nM) [1], 2‑amino‑4‑(2,5‑difluorophenyl)butanoic acid is an essential building block for medicinal chemistry teams constructing β‑homophenylalanine‑based DPP‑IV inhibitor libraries. The compound enables direct exploration of the 2,5‑difluoro SAR space that was pivotal in the Merck lead‑optimisation programme, providing a validated starting point for generating new intellectual property around non‑trifluorinated DPP‑IV chemotypes.

Sitagliptin Impurity Profiling and Compendial Reference Standard

The N‑Boc‑protected derivative of this compound (CAS 1271773‑97‑7) is listed as Sitagliptin Defluoro Impurity 4 [1]. Pharmaceutical quality control laboratories require the authenticated free amino acid or its protected form to develop and validate stability‑indicating HPLC/UPLC methods, quantify impurity levels in sitagliptin API, and support ANDA/DMF regulatory filings. Because the impurity must be chromatographically resolved from the 2,4,5‑trifluoro parent compound, the 2,5‑difluoro reference standard cannot be replaced by generic homophenylalanine or other regioisomeric impurities.

Enantioselective Synthesis and Chiral SAR Studies

Both enantiomers of 2‑amino‑4‑(2,5‑difluorophenyl)butanoic acid are commercially available (CAS 1260606‑07‑2 for the (S)‑enantiomer; CAS 1260613‑73‑7 for the (R)‑enantiomer) [1]. This enables researchers to conduct chiral SAR studies, asymmetric synthesis of DPP‑IV inhibitors, and preparation of enantiopure sitagliptin analogues. The ability to procure individual enantiomers with defined stereochemistry (typical purity ≥98 %) is a critical procurement consideration that generic racemic mixtures cannot satisfy.

Comparative Pharmacokinetic and Off‑Target Selectivity Profiling

The 2004 Merck study demonstrated that the 2,5‑difluoro substitution pattern balances potency with acceptable pharmacokinetic properties in rats (Table 3 of the original paper) [1]. For organisations developing follow‑on DPP‑IV inhibitors or conducting off‑target selectivity screens (QPP, DPP‑8, DPP‑9, FAP), the 2,5‑difluoro amino acid provides a well‑characterised reference point against which new analogues can be benchmarked. This reduces the risk of late‑stage failure due to suboptimal ADME or selectivity profiles.

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